molecular formula C20H21ClN2O3S B2865988 N-benzyl-2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-amine CAS No. 620559-67-3

N-benzyl-2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-amine

Cat. No. B2865988
CAS RN: 620559-67-3
M. Wt: 404.91
InChI Key: SUAITMQNCYWENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-amine” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen). Oxazole derivatives have been found to exhibit a wide range of biological activities .


Molecular Structure Analysis

The oxazole ring in the compound is a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen at position 3 . The exact structure of this compound would need to be determined through methods such as X-ray diffraction .

Scientific Research Applications

Asymmetric Synthesis Applications

The research by Ellman et al. (2002) on N-tert-butanesulfinyl imines demonstrates their versatility as intermediates for the asymmetric synthesis of amines. These imines, prepared from tert-butanesulfinamide, enable the synthesis of a wide range of highly enantioenriched amines by facilitating nucleophilic addition reactions. This methodology offers a powerful approach to access diverse amine structures with high stereoselectivity, including α-branched and α,α-dibranched amines, as well as α- and β-amino acids and alcohols (Ellman, Owens, & Tang, 2002).

Aminohydroxylation and Aziridination

Gontcharov, Liu, and Sharpless (1999) describe the use of the N-chloramine salt of tert-butylsulfonamide as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This method highlights the utility of sulfonyl-nitrogen bonds, which can be easily cleaved under mild acidic conditions to liberate the amino group, offering a pathway for the synthesis of nitrogen-containing compounds through a process that mirrors the behavior of Chloramine-T (Gontcharov, Liu, & Sharpless, 1999).

Transition-metal-free Intermolecular Amidation

Fan et al. (2009) developed an efficient transition-metal-free method for intermolecular benzylic amidation with sulfonamides. This process enables the generation of valuable nitrogen-containing compounds, including amines and amino alcohols, from the preferential N-functionalization of saturated benzylic C-H bonds. This environmentally friendly approach highlights the potential for developing sustainable methodologies in organic synthesis (Fan, Li, Pu, & Zhang, 2009).

Future Directions

Oxazole derivatives have been the focus of many research studies due to their wide spectrum of biological activities. Future research could involve synthesizing various derivatives of this compound and screening them for various biological activities .

properties

IUPAC Name

N-benzyl-2-tert-butyl-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c1-20(2,3)19-23-18(27(24,25)16-11-9-15(21)10-12-16)17(26-19)22-13-14-7-5-4-6-8-14/h4-12,22H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAITMQNCYWENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(O1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.